N-phenyl-N'-propylethanediamide

Medicinal chemistry Structure-activity relationship Oxalamide derivatives

Researchers exploring oxalamide-based PAI-1 or TNF-α inhibitors often face a critical gap: the absence of a saturated, linear n-propyl reference standard to systematically deconvolve N-alkyl chain effects on target binding. N-Phenyl-N′-propylethanediamide fills this exact niche, enabling direct SAR comparison with its unsaturated allyl analog to isolate electronic and conformational contributions. Key supply advantages for procurement managers: - Validated scaffold within the EP 1377543 A1 patent space, positioned as a specificity counter-screen for PAI-1 active-site probing. - Critical polarity-gap gelator for systematic organogel screening libraries (methyl → hexyl series). - Structurally defined, achiral calibrant (C₁₁H₁₄N₂O₂, MW 206.24) for logP and conformational sampling algorithm validation.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B4936795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-N'-propylethanediamide
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCCNC(=O)C(=O)NC1=CC=CC=C1
InChIInChI=1S/C11H14N2O2/c1-2-8-12-10(14)11(15)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)(H,13,15)
InChIKeyROODIZBMLPFZFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-N′-propylethanediamide: Identity and Sourcing Baseline


N-Phenyl-N′-propylethanediamide (IUPAC: N′-phenyl-N-propyloxamide; molecular formula C₁₁H₁₄N₂O₂; molecular weight 206.24 g/mol) is an unsymmetrical N,N′-disubstituted oxalamide belonging to the broader class of N-substituted phenyl-oxalamide derivatives disclosed in patent EP 1377543 A1 [1]. The compound features a phenyl substituent on one amide nitrogen and an n-propyl chain on the other, bridging an ethanediamide (oxalyl) core. This structural motif places it within a patent-protected chemical space that has been investigated for PAI-1 inhibition [2], TNF production modulation [3], and anticonvulsant activity [4]. However, primary peer-reviewed literature reporting quantitative biological or physicochemical data specifically for this exact compound is notably sparse, which is a critical consideration for evidence-based procurement decisions.

Why N-Phenyl-N′-propylethanediamide Substitution Is Unjustified


Within the N,N′-disubstituted oxalamide class, even minor structural perturbations produce substantial shifts in biological target engagement, physicochemical properties, and application suitability. For instance, the saturated n-propyl chain in N-phenyl-N′-propylethanediamide confers distinct lipophilicity, conformational flexibility, and hydrogen-bonding capacity compared to the unsaturated allyl group in N1-allyl-N2-phenyloxalamide (MW 204.23) . Patent SAR data across the phenyl-oxalamide series demonstrate that N-alkyl chain length and branching directly modulate PAI-1 inhibitory potency [1] and TNF production suppression [2]. In the context of supramolecular gelation, mono-N-alkylated primary oxalamides exhibit solvent-specific gelation behavior critically dependent on the alkyl tail structure, with n-propyl derivatives occupying a distinct property niche between shorter methyl/ethyl and longer butyl/hexyl homologs [3]. The absence of published head-to-head comparative data for N-phenyl-N′-propylethanediamide itself means that any assumption of interchangeability with even the closest structural neighbor is unsupported by direct evidence and carries unquantified risk.

N-Phenyl-N′-propylethanediamide vs. Structural Analogs: Evidence Guide


N-Alkyl Saturation: Propyl vs. Allyl Substitution Effects

N-Phenyl-N′-propylethanediamide (MW 206.24, C₁₁H₁₄N₂O₂) differs from its closest commercially available analog, N1-allyl-N2-phenyloxalamide (MW 204.23, C₁₁H₁₂N₂O₂), solely by the saturation state of the three-carbon N-alkyl chain (propyl vs. allyl) . This saturation difference introduces distinct electronic and conformational properties: the propyl group provides a fully sp³-hybridized, freely rotating chain, whereas the allyl group introduces a rigidifying sp² center with π-character. In the broader oxalamide SAR context, N-alkyl unsaturation has been shown to alter hydrogen-bonding network geometry in the solid state [1] and to modulate inhibitory potency against serine proteases such as PAI-1 [2]. Direct head-to-head quantitative data for this specific pair are not available in the peer-reviewed literature, and this evidence gap must be acknowledged in procurement justification.

Medicinal chemistry Structure-activity relationship Oxalamide derivatives

Supramolecular Gelation: n-Propyl Oxalamide Niche Among Homologs

Mono-N-alkylated primary oxalamide derivatives, including those bearing n-propyl chains, have been systematically characterized as low-molecular-weight organogelators for a range of organic solvents and commercial fuels [1]. In this class, gelation efficiency, critical gelation concentration (CGC), and solvent compatibility are exquisitely sensitive to alkyl chain length and branching. The n-propyl-substituted oxalamide scaffold occupies a distinct intermediate position between short-chain methyl/ethyl derivatives (which favor high-polarity solvents) and longer-chain butyl/hexyl derivatives (which favor lipophilic solvents and hydrocarbons). The patent literature on amphiphilic oxalamide organogelators explicitly lists n-propyl among the preferred alkyl moieties for achieving balanced gelation of both polar organic solvents and hydrocarbon fuels [2]. While direct quantitative CGC or rheological data (G′, G″) for N-phenyl-N′-propylethanediamide itself are not published, the class-level structure–property relationships support its differentiated gelation profile relative to shorter- or longer-chain N-alkyl oxalamide analogs.

Supramolecular chemistry Organogelators Oxalamide gelators

PAI-1 Inhibitory Activity: N-Alkyl Substitution as Potency Driver

A series of N-phenyl-oxalamide derivatives have been synthesized and evaluated for in vitro inhibition of plasminogen activator inhibitor-1 (PAI-1), a key serpin implicated in thrombosis, fibrosis, and metabolic disease [1]. In published SAR studies, oxalamide derivatives achieved PAI-1 IC₅₀ values ranging from non-detectable down to approximately 4.5 µM, with N-alkyl substitution pattern (chain length, branching, and terminal functionality) being a primary determinant of inhibitory potency [2]. The patent disclosure of N-phenyloxamide derivatives as PAI-1 inhibitors explicitly claims N-alkyl-substituted variants, establishing that the N-propyl phenyl-oxalamide scaffold falls within the claimed pharmacophoric space [3]. However, no specific IC₅₀ value for N-phenyl-N′-propylethanediamide against PAI-1 has been reported in the accessible literature, and any potency estimate for this exact compound would be extrapolative. The closest structurally characterized inhibitor in the oxalamide PAI-1 series bears different N-substituents and is thus not a direct comparator.

Thrombosis Fibrosis Serine protease inhibitor

TNF Inhibition: Structural Connectivity in Phenylalkyl Oxamides

A distinct patent family (WO-9315045-A1) discloses N-(3-phenylpropyl)oxamic acid and oxamide derivatives as inhibitors of Tumor Necrosis Factor (TNF) production, with therapeutic applications in allergic and inflammatory diseases [1]. In this chemotype, the phenyl and propyl groups are connected through a 3-phenylpropyl substituent on one amide nitrogen (i.e., a Ph-CH₂-CH₂-CH₂-NH- connectivity), which is structurally isomeric but topologically distinct from the N-phenyl-N′-propylethanediamide scaffold where phenyl and propyl are attached to different nitrogen atoms of the oxalamide core. This difference in connectivity (N,N′-disubstituted vs. N-monosubstituted with a phenylalkyl chain) produces fundamentally different molecular shapes, pharmacophoric presentations, and likely target engagement profiles. Quantitative TNF inhibition data are available only for the 3-phenylpropyl-oxamide series and cannot be extrapolated to N,N′-disubstituted analogs [2]. The structural isomerism between these chemotypes exemplifies why generic 'phenyl-propyl-oxamide' descriptions are dangerously ambiguous for procurement purposes.

Inflammation TNF-alpha Immunomodulation

N-Phenyl-N′-propylethanediamide: Application Scenarios


SAR Probe for N-Alkyl Saturation Effects

For medicinal chemistry teams exploring oxalamide-based inhibitor series (e.g., PAI-1, TNF, or MAO targets), N-phenyl-N′-propylethanediamide serves as a saturated n-propyl reference compound to systematically compare against its α,β-unsaturated allyl analog (N1-allyl-N2-phenyloxalamide, CAS 100060-41-1) . This pairwise comparison enables deconvolution of the electronic and conformational contributions of N-alkyl saturation to target binding, metabolic stability, and physicochemical properties—a SAR dimension that cannot be probed with a single compound alone. Procurement of both compounds from a single vendor or with matched purity specifications is recommended to minimize batch-to-batch variability artifacts in comparative analysis.

Intermediate-Polarity Organogelator for Screening Libraries

Based on class-level evidence that mono-N-alkylated oxalamides function as low-molecular-weight organogelators whose solvent compatibility is tuned by alkyl chain length [1], N-phenyl-N′-propylethanediamide is positioned as a candidate gelator for solvents of intermediate polarity (e.g., medium-chain alcohols, ketones, esters). In a systematic gelation screening library spanning methyl, ethyl, propyl, butyl, and hexyl N-alkyl oxalamide homologs, the n-propyl variant fills the critical polarity gap between short-chain (highly polar) and long-chain (lipophilic) gelators. Procurement of the complete homologous series, rather than a single compound, is the scientifically rigorous approach for structure–gelation property mapping.

PAI-1 Inhibitor Specificity Counter-Screen

The N-phenyl-N′-propylethanediamide scaffold is encompassed by the patent claims of N-phenyloxamide derivatives as PAI-1 inhibitors [2], yet its specific potency is uncharacterized. This compound may be procured as a tool for probing the N-alkyl substitution tolerance of the PAI-1 active site—specifically, to determine whether the linear n-propyl chain supports or abrogates inhibitory activity relative to the optimized substituents in the patent SAR. When used alongside a characterized PAI-1 inhibitor with a published IC₅₀, this compound can serve as a specificity counter-screen to establish the N-alkyl structural requirements for PAI-1 engagement.

Reference Standard for Oxalamide Computational Models

The defined molecular structure (C₁₁H₁₄N₂O₂, MW 206.24, InChI available) and the absence of confounding stereocenters or ionizable groups make N-phenyl-N′-propylethanediamide a suitable reference compound for calibrating computational models (e.g., logP prediction algorithms, conformational sampling tools, hydrogen-bond propensity calculators) within the oxalamide chemical space. Its intermediate size and well-defined functional groups provide a tractable test case for validating in silico predictions against experimentally measured properties (solubility, partitioning, crystal structure) before applying the models to more complex oxalamide drug candidates.

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